(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol
CAS No.: 905580-87-2
Cat. No.: VC0138945
Molecular Formula: C₂₉H₃₀N₄O₄
Molecular Weight: 498.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905580-87-2 |
|---|---|
| Molecular Formula | C₂₉H₃₀N₄O₄ |
| Molecular Weight | 498.57 |
| IUPAC Name | (4aS,6R,7S,7aR)-6-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol |
| Standard InChI | InChI=1S/C29H30N4O4/c1-35-20-9-6-18(7-10-20)29-36-15-19-14-24(25(34)26(19)37-29)33-13-12-22-27(30-16-31-28(22)33)32-23-11-8-17-4-2-3-5-21(17)23/h2-7,9-10,12-13,16,19,23-26,29,34H,8,11,14-15H2,1H3,(H,30,31,32)/t19-,23-,24+,25-,26+,29?/m0/s1 |
| SMILES | COC1=CC=C(C=C1)C2OCC3CC(C(C3O2)O)N4C=CC5=C(N=CN=C54)NC6CCC7=CC=CC=C67 |
Introduction
Chemical Identity and Structure
(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d] dioxin-7-ol is a synthetic compound with precisely defined stereochemistry. The molecule possesses five stereogenic centers, with the configuration at each center carefully designated in the chemical name. The compound has been assigned the CAS registry number 905580-87-2, providing a unique identifier in chemical databases worldwide .
The structural components of this molecule include:
-
A pyrrolo[2,3-d]pyrimidine heterocyclic core system
-
A (S)-2,3-dihydro-1H-inden-1-yl group attached via an amino linkage
-
A hexahydrocyclopenta[d] dioxin ring system with 4-methoxyphenyl substituent
-
A hydroxyl group at the 7-position of the cyclopenta moiety
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C29H30N4O4 | |
| Molecular Weight | 498.57 g/mol | |
| Appearance | Solid (inferred) | - |
| CAS Number | 905580-87-2 | |
| IUPAC Name | (4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d] dioxin-7-ol | |
| SMILES Notation | COc1ccc(cc1)C2OC[C@@H]3CC@Hn4ccc5c(N[C@H]6CCc7ccccc67)ncnc45 |
Biological Activity and Applications
Structure-Based Drug Design Considerations
The complex stereochemistry of this compound reflects deliberate optimization of spatial arrangements to achieve specific interactions with biological targets. The presence of multiple hydrogen bond donors and acceptors, as well as hydrophobic regions, likely contributes to its binding profile with target proteins.
Table 2: Structural Elements and Their Potential Contributions to Biological Activity
| Structural Element | Potential Contribution to Activity |
|---|---|
| Pyrrolo[2,3-d]pyrimidine core | Provides key interactions with hinge region of kinases |
| (S)-2,3-dihydro-1H-inden-1-ylamino group | May enhance selectivity and binding affinity |
| 4-Methoxyphenyl group | Could contribute to hydrophobic interactions |
| Hydroxyl group | Potential hydrogen bonding with target proteins |
| Specific stereochemistry | Critical for proper spatial arrangement of pharmacophores |
Comparison to Related Compounds
Several related pyrrolo[2,3-d]pyrimidine derivatives have been developed and studied for various applications. These compounds share structural similarities but differ in substituents and stereochemistry, leading to distinct biological profiles.
Related Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged structure in medicinal chemistry. It appears in various bioactive compounds, including several that have advanced to clinical development. Tricyclic pyrrolo[2,3-d]pyrimidine analogues have been synthesized and characterized for their potential therapeutic applications .
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promise as:
-
Kinase inhibitors, particularly targeting LRRK2
-
Anti-cancer agents
-
Anti-inflammatory compounds
-
Immunomodulators
Structure-Property Relationships
The specific substitution pattern and stereochemistry of (4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d] dioxin-7-ol likely influences its physicochemical properties, including solubility, membrane permeability, and metabolic stability. These properties are crucial determinants of a compound's pharmaceutical potential.
Spectroscopic Characterization
While specific spectroscopic data for this compound is limited in the available literature, typical characterization methods for such compounds would include:
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy would be valuable for confirming the structure and stereochemistry of this complex molecule. The compound's multiple stereogenic centers would produce characteristic patterns in 1H and 13C NMR spectra. Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY would be particularly useful for complete structural elucidation.
Mass Spectrometry
High-resolution mass spectrometry would confirm the molecular formula C29H30N4O4 and provide a precise molecular weight. Fragmentation patterns could offer additional structural insights.
X-ray Crystallography
Given the complex stereochemistry, X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including absolute configuration of all stereogenic centers.
Current Research Status and Future Directions
The compound (4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d] dioxin-7-ol represents an intriguing candidate for continued investigation in medicinal chemistry research. Future studies might focus on:
-
Comprehensive biological evaluation against a panel of kinases and other potential targets
-
Structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties
-
Preclinical evaluation of pharmacokinetics, toxicity, and efficacy in relevant disease models
-
Development of more efficient synthetic routes to facilitate larger-scale production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume